1H-benzimidazole-2-carbonyl chloride

Vue d'ensemble

Description

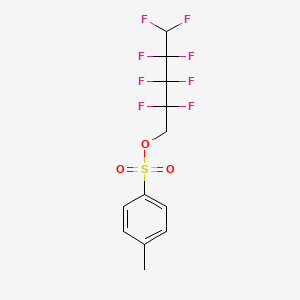

“1H-benzimidazole-2-carbonyl chloride” is a chemical compound with the CAS Number: 30183-14-3 . Its molecular weight is 180.59 and its linear formula is C8 H5 Cl N2 O . It is also known as 1H-Benzimidazole-2-carbonyl chloride hydrochloride .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process uses formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . The synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy has also been reported .

Molecular Structure Analysis

The InChI code for “1H-benzimidazole-2-carbonyl chloride” is 1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H, (H,10,11) . This indicates the presence of a benzimidazole ring attached to a carbonyl chloride group.

Chemical Reactions Analysis

Benzimidazole synthesis involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process uses formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .

Physical And Chemical Properties Analysis

The solubility of benzimidazole derivatives in water and other solvents is generally low, but they dissolve easily in dimethylformamide, dioxane, and chloroform and are also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .

Applications De Recherche Scientifique

Antimicrobial Applications

1H-benzimidazole-2-carbonyl chloride: has been utilized in the synthesis of benzimidazole derivatives that exhibit potent antimicrobial properties. These compounds have been tested against various bacterial strains such as Staphylococcus epidermidis, Staphylococcus aureus, and the fungal pathogen Candida albicans . The antimicrobial activity is attributed to the ability of benzimidazole derivatives to interfere with the biosynthesis of nucleic acids and proteins within microbial cells, thereby inhibiting their growth and proliferation.

Anticancer Agents

The benzimidazole core is structurally similar to nucleotides found in human DNA, which makes it a valuable scaffold for developing new anticancer agents 1H-benzimidazole-2-carbonyl chloride serves as a precursor in synthesizing benzimidazole derivatives that have shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells . The presence of different substituents on the benzimidazole ring can significantly affect the compound’s bioactivity, with certain groups enhancing the anticancer efficacy.

Anthelmintic Activity

Benzimidazole derivatives, synthesized using 1H-benzimidazole-2-carbonyl chloride , have been reported to possess anthelmintic activity. These compounds can be effective against parasitic worms by disrupting their energy metabolism and microtubule formation, leading to paralysis and death of the parasite .

Antiviral Research

The structural analogy of benzimidazole with nucleotides also extends to its antiviral applications. Derivatives of 1H-benzimidazole-2-carbonyl chloride have been explored for their potential to inhibit viral replication by targeting viral DNA polymerase or reverse transcriptase enzymes, which are crucial for the viral life cycle .

Agricultural Fungicides

In agriculture, benzimidazole derivatives are used as fungicides to protect crops from fungal infections. These compounds, derived from 1H-benzimidazole-2-carbonyl chloride , work by inhibiting the mitosis of fungal cells, effectively controlling the spread of disease in plants .

Organic Synthesis and Drug Chemistry

1H-benzimidazole-2-carbonyl chloride: is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows for the formation of various benzimidazole derivatives that are used as building blocks in drug chemistry. The versatility of this compound enables the development of a wide range of pharmaceuticals with diverse therapeutic properties .

Mécanisme D'action

Target of Action

1H-Benzimidazole-2-carbonyl chloride, also known as 1H-BENZO[D]IMIDAZOLE-2-CARBONYL CHLORIDE, is a compound that has been studied for its potential biological activitiesBenzimidazole derivatives have been reported to exhibit a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

Mode of Action

Benzimidazole derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of 1H-Benzimidazole-2-carbonyl chloride with its targets would need further investigation.

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Benzimidazole derivatives have been reported to exhibit various biological effects, including antimicrobial activity

Safety and Hazards

Safety information for “1H-benzimidazole-2-carbonyl chloride” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Recent advances in the synthesis of benzimidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include expanding the functional group compatibility of the process and resultant substitution patterns around the ring .

Propriétés

IUPAC Name |

1H-benzimidazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJICFMKLYLHIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379950 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-2-carbonyl chloride | |

CAS RN |

30183-14-3 | |

| Record name | 1H-benzimidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)

![2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305806.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)